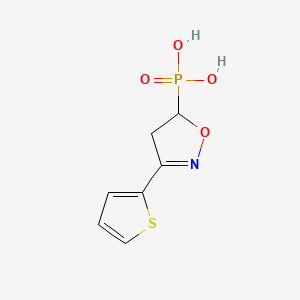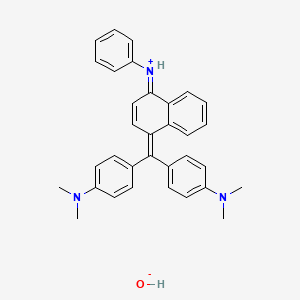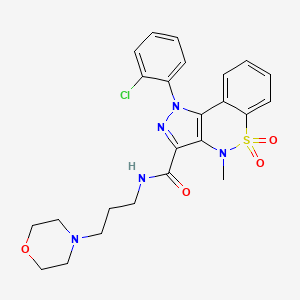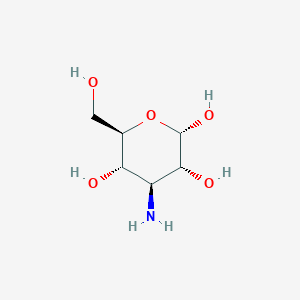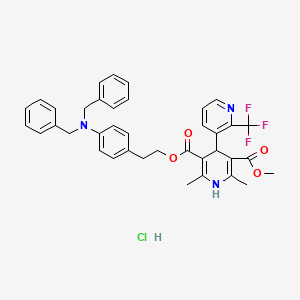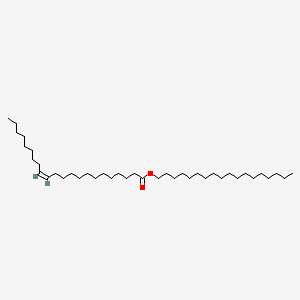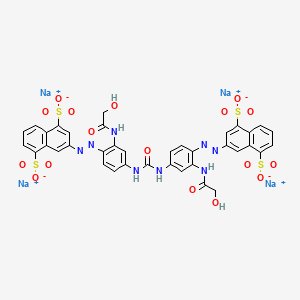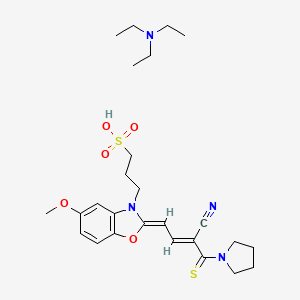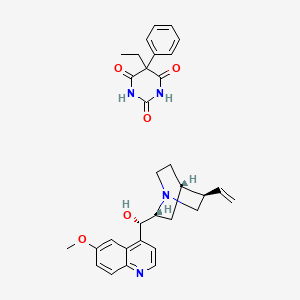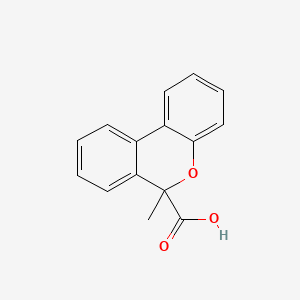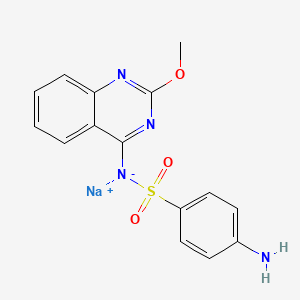
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt is a synthetic compound belonging to the sulfonamide class of drugs. Sulfonamides are known for their antimicrobial properties and have been widely used in the treatment of bacterial infections. This particular compound is characterized by the presence of a sulfanilamide group attached to a quinazoline ring, which enhances its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfonamide group.
Quinazoline Ring Formation: Cyclization to form the quinazoline ring.
Methoxylation: Introduction of the methoxy group.
Neutralization: Conversion to the sodium salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and pH. The final product is purified using techniques such as crystallization, filtration, and drying.
化学反应分析
Types of Reactions
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include various derivatives of sulfanilamide with different functional groups, which can exhibit diverse biological activities.
科学研究应用
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on bacterial growth.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from producing folic acid, leading to their death. This mechanism is highly specific to bacteria, making the compound an effective antimicrobial agent.
相似化合物的比较
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for treating bacterial infections.
Sulfacetamide: Used primarily in ophthalmic solutions for treating eye infections.
Uniqueness
Sulfanilamide, N(sup 4)-(2-methoxy-4-quinazolinyl)-, sodium salt is unique due to the presence of the quinazoline ring, which enhances its biological activity and makes it more effective against certain bacterial strains compared to other sulfonamides.
属性
CAS 编号 |
102395-89-1 |
|---|---|
分子式 |
C15H13N4NaO3S |
分子量 |
352.3 g/mol |
IUPAC 名称 |
sodium;(4-aminophenyl)sulfonyl-(2-methoxyquinazolin-4-yl)azanide |
InChI |
InChI=1S/C15H13N4O3S.Na/c1-22-15-17-13-5-3-2-4-12(13)14(18-15)19-23(20,21)11-8-6-10(16)7-9-11;/h2-9H,16H2,1H3;/q-1;+1 |
InChI 键 |
KRHKPEVKBROBGI-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=CC=CC=C2C(=N1)[N-]S(=O)(=O)C3=CC=C(C=C3)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


